N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
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Overview
Description
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is a compound that belongs to a class of molecules known as 1H-1,2,3-triazole analogs . These analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Synthesis Analysis
The synthesis of this triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is characterized by the presence of a 1H-1,2,3-triazole substituted phenyl ring . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The nitro group of the compound mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive building blocks for medicinal compounds. Notable examples include:
Organic Synthesis
1,2,3-Triazoles participate in various synthetic methodologies. Key approaches include:
Mechanism of Action
Future Directions
The study of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” and its analogs has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up potential future directions for the development of new therapeutic agents targeting the carbonic anhydrase-II enzyme .
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAMMCYXYBIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide |
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